molecular formula C31H34N2O6S B12306260 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid

Cat. No.: B12306260
M. Wt: 562.7 g/mol
InChI Key: QWOINMMPTCWRTL-UHFFFAOYSA-N
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Description

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is a complex organic compound with a molecular formula of C29H30N2O6S. This compound is notable for its intricate structure, which includes a piperidine ring, a thiophene ring, and a fluorenylmethoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid involves multiple steps. The process typically starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality. The thiophene ring is then introduced through a series of coupling reactions. The final product is obtained after deprotection and purification steps .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7 g/mol

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C31H34N2O6S/c1-31(2,3)39-29(36)32-14-12-21(13-15-32)33(17-22-16-20(19-40-22)28(34)35)30(37)38-18-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,16,19,21,27H,12-15,17-18H2,1-3H3,(H,34,35)

InChI Key

QWOINMMPTCWRTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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